molecular formula C28H24N4O2S B379004 6-[(2-anilino-2-oxoethyl)sulfanyl]-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydro-3-pyridinecarboxamide

6-[(2-anilino-2-oxoethyl)sulfanyl]-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydro-3-pyridinecarboxamide

Cat. No.: B379004
M. Wt: 480.6g/mol
InChI Key: GSLSQFVPXPAOSC-UHFFFAOYSA-N
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Description

6-[(2-anilino-2-oxoethyl)sulfanyl]-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydro-3-pyridinecarboxamide is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-anilino-2-oxoethyl)sulfanyl]-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydro-3-pyridinecarboxamide typically involves multiple steps. One common method involves the reaction of cyanoacetamide with substituted aryl or heteryl amines, followed by further reactions to introduce the sulfanyl and carboxamide groups . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[(2-anilino-2-oxoethyl)sulfanyl]-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional carbonyl groups, while reduction could produce more saturated derivatives .

Scientific Research Applications

6-[(2-anilino-2-oxoethyl)sulfanyl]-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydro-3-pyridinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action for 6-[(2-anilino-2-oxoethyl)sulfanyl]-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to inhibition or activation of specific pathways. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-[(2-anilino-2-oxoethyl)sulfanyl]-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydro-3-pyridinecarboxamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C28H24N4O2S

Molecular Weight

480.6g/mol

IUPAC Name

6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C28H24N4O2S/c1-19-25(27(34)32-22-15-9-4-10-16-22)26(20-11-5-2-6-12-20)23(17-29)28(30-19)35-18-24(33)31-21-13-7-3-8-14-21/h2-16,26,30H,18H2,1H3,(H,31,33)(H,32,34)

InChI Key

GSLSQFVPXPAOSC-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC=C2)C#N)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC=C2)C#N)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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